Product packaging for Rosuvastatin-13C,d3 (sodium)(Cat. No.:)

Rosuvastatin-13C,d3 (sodium)

Cat. No.: B12362920
M. Wt: 507.5 g/mol
InChI Key: RGEBGDYYHAFODH-IVRFYTEVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rosuvastatin-13C,d3 (sodium) is a useful research compound. Its molecular formula is C22H27FN3NaO6S and its molecular weight is 507.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Rosuvastatin-13C,d3 (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rosuvastatin-13C,d3 (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27FN3NaO6S B12362920 Rosuvastatin-13C,d3 (sodium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27FN3NaO6S

Molecular Weight

507.5 g/mol

IUPAC Name

sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methylsulfonyl(trideuterio(113C)methyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m1./s1/i3+1D3;

InChI Key

RGEBGDYYHAFODH-IVRFYTEVSA-M

Isomeric SMILES

[2H][13C]([2H])([2H])N(C1=NC(=C(C(=N1)C(C)C)/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)S(=O)(=O)C.[Na+]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+]

Origin of Product

United States

Significance of Stable Isotope Labeled Compounds in Pharmaceutical Sciences

Stable isotope labeling is a cornerstone of modern pharmaceutical research, providing unparalleled insights into the action and metabolism of drugs. simsonpharma.commusechem.com This technique involves incorporating non-radioactive isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into a drug molecule. scitechnol.com Because these isotopes are chemically identical to their natural counterparts, the labeled drug behaves the same way in biological processes but is distinguishable by its slightly greater mass. musechem.com

This key difference allows researchers to use sophisticated analytical techniques, primarily mass spectrometry, to differentiate the labeled drug from its non-labeled version and other molecules in complex biological samples like blood or urine. moravek.comnih.gov The primary applications in pharmaceutical sciences include:

Pharmacokinetic Studies: Tracing the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug candidate. acs.org By following the labeled compound, researchers gain a comprehensive understanding of a drug's lifecycle in the body. musechem.comnih.gov

Metabolite Identification: Identifying the products of drug metabolism by tracking the isotopic signature through various biochemical transformations. acs.orgscitechnol.com

Quantitative Bioanalysis: Serving as ideal internal standards for mass spectrometry-based assays. musechem.com This allows for highly accurate and precise measurement of drug concentrations in biological fluids, a critical step in both preclinical and clinical development. nih.gov

Safety and Efficacy: The use of stable, non-radioactive isotopes offers a significant safety advantage over radioactive isotopes, making them suitable for studies in diverse populations. metsol.com This helps in developing tailored treatments and ensuring the safety of new drug candidates. moravek.commetsol.com

Overview of Rosuvastatin Research and Development

Rosuvastatin (B1679574) is a fully synthetic and highly potent member of the statin class of drugs, developed to lower elevated cholesterol levels. patsnap.comchemicalbook.com The discovery and development of statins represented a major breakthrough in preventing hypercholesterolemia and associated cardiovascular diseases. wikipedia.org

Rosuvastatin acts by competitively inhibiting HMG-CoA reductase, a key rate-limiting enzyme in the liver's cholesterol synthesis pathway. patsnap.comchemicalbook.comnih.gov This inhibition leads to an increase in LDL receptors on liver cells, which enhances the clearance of low-density lipoprotein (LDL) cholesterol from the blood. chemicalbook.com

Key characteristics that emerged from its research and development include:

High Potency: It is considered one of the most potent statins for lowering LDL cholesterol. drugbank.com

Hydrophilicity: Unlike some other statins, rosuvastatin is relatively hydrophilic (water-soluble). wikipedia.org This property, along with its unique polar sulfonamide group, contributes to its strong binding affinity for the HMG-CoA reductase enzyme and high selectivity for the liver. wikipedia.org

Limited Metabolism: Rosuvastatin undergoes minimal metabolism, primarily by the cytochrome P450 isoenzyme CYP2C9, with its N-desmethyl metabolite being significantly less active. nih.gov This reduces the potential for certain drug-drug interactions. patsnap.comnih.gov

The extensive research into rosuvastatin's pharmacology and pharmacokinetics created a need for precise analytical tools to study it, leading to the development of stable isotope-labeled versions like Rosuvastatin-13C,d3 (sodium). patsnap.comnih.gov

Analytical Applications: Rosuvastatin 13c,d3 Sodium As an Internal Standard

Advanced Mass Spectrometry (MS) Based Quantification

Mass spectrometry has become the definitive technique for the quantitative analysis of drugs like rosuvastatin (B1679574) in complex biological samples due to its superior sensitivity, selectivity, and specificity. When coupled with chromatographic separation techniques, MS allows for the precise measurement of the analyte, distinguished from its co-eluting stable isotope-labeled internal standard by its mass-to-charge ratio (m/z).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is the most widely employed technique for the quantification of rosuvastatin in biological fluids. The use of a stable isotope-labeled internal standard like Rosuvastatin-13C,d3 (or other deuterated analogs like d3 or d6) is crucial for developing robust and reliable assays that meet stringent regulatory guidelines.

Effective chromatographic separation is critical to minimize matrix interference and ensure accurate quantification. Researchers have optimized various parameters, including the stationary phase (column), mobile phase composition, and flow rate, to achieve efficient separation of rosuvastatin from endogenous plasma components.

Reversed-phase columns, particularly C18 and Phenyl columns, are commonly used. Mobile phases typically consist of an aqueous component containing an acidifier like formic or acetic acid and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The acidic modifier helps to ensure consistent protonation of rosuvastatin (pKa ≈ 4.6), leading to better peak shape and retention. unesp.br Both isocratic and gradient elution methods have been successfully developed to achieve separation in run times typically under 6 minutes. researchgate.netnih.gov

Table 1: Examples of Optimized Chromatographic Conditions for Rosuvastatin Analysis
ColumnMobile PhaseFlow RateReference
YMC J Sphere ODS H-80 (4.6 x 150 mm, 4 µm)Acetonitrile : 0.2% Formic Acid in water (60:40 v/v)1.0 mL/min researchgate.net
HiChrom® C18 (3.0 x 150 mm, 3 µm)0.1% Formic acid in acetonitrile : 0.1% Formic acid in water (70:30 v/v)300 µL/min researchgate.net
Zorbax-SB Phenyl (2.1 x 100 mm, 3.5 µm)Gradient: A) 0.1% glacial acetic acid in 10% methanol/water B) 40% methanol in acetonitrile0.35 mL/min nih.gov
ACE 3 C18 (3.0 x 30 mm, 3 µm)Gradient: A) Water/methanol with 2 mM ammonium (B1175870) acetate (B1210297) B) AcetonitrileNot Specified nih.gov

Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The transition from the precursor ion to the product ion is a unique signature for the analyte.

For rosuvastatin, the most common precursor ion in positive ionization mode is at an m/z of approximately 482.2. Upon fragmentation, a characteristic product ion at m/z 258.1 or 258.2 is often monitored. nih.govualberta.canih.govnih.gov For the Rosuvastatin-13C,d3 internal standard, the precursor ion mass would be shifted by +4 Da (1 for ¹³C and 3 for d3). For a d3 labeled standard, the precursor ion is observed at m/z 485.2, which fragments to a product ion at m/z 261.1 or 261.2. nih.govualberta.ca This mass difference allows the instrument to differentiate between the analyte and the internal standard, enabling precise quantification.

Table 2: MRM Transitions for Rosuvastatin and its Deuterated Internal Standards
CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Rosuvastatin482.2258.1 ualberta.ca
Rosuvastatin-d3485.2261.1 ualberta.ca
Rosuvastatin483.3258.2 nih.gov
Rosuvastatin-d3485.3261.2 nih.gov
Rosuvastatin (Quantifier)482.2258.1 nih.gov
Rosuvastatin (Qualifier)482.2300.2 nih.gov
Rosuvastatin-d6 (Quantifier)488.2306.2 nih.gov

Positive ion Electrospray Ionization (ESI) is the standard ionization technique for the analysis of rosuvastatin and its labeled analogs. nih.govualberta.ca ESI is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, making it ideal for quantitative studies. Ion sources like TurboIonSpray are frequently utilized to enhance desolvation and improve sensitivity. researchgate.netnih.govjocpr.com

The optimization of mass spectrometer parameters is crucial for maximizing the signal response. Key parameters that are fine-tuned include the ion spray voltage, source temperature, nebulizer and heater gas flows, and compound-specific parameters like declustering potential (DP) and collision energy (CE). The collision energy is optimized to yield the most stable and intense product ion for the MRM transition, ensuring maximum sensitivity.

Table 3: Examples of Mass Spectrometric Detection Parameters
ParameterValueReference
Ionization TechniquePositive Electrospray Ionization (ESI) / TurboIonSpray researchgate.netnih.gov
Ion Spray Voltage+5500 V to +5800 V researchgate.netnih.gov
Source/Heater Temperature400°C to 650°C researchgate.netnih.gov
Collision Energy (Rosuvastatin)32 eV to 45 eV nih.govjocpr.com
Collision Energy (Rosuvastatin-d3)-35 V ualberta.ca

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) in Quantitative Analysis

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful alternative to tandem mass spectrometry for quantitative bioanalysis. researchgate.net Instead of monitoring a specific MRM transition, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the exact mass of ions with very high resolution and accuracy. This allows the analyte to be distinguished from matrix interferences based on small differences in mass. researchgate.netnih.gov

For quantitative analysis, a narrow mass extraction window (typically ≤5 ppm) is used for the analyte and internal standard's exact masses. The high resolving power provides excellent selectivity, often reducing the need for extensive chromatographic separation. LC-HRMS methods have been successfully developed and validated for the quantification of rosuvastatin and other statins in human plasma, demonstrating the utility of this approach for therapeutic drug monitoring and pharmacokinetic studies. nih.govuni-saarland.de

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Specific Research Objectives

While LC-MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for specific research applications. A significant challenge for analyzing statins like rosuvastatin by GC-MS is their low volatility and thermal instability due to the presence of polar functional groups (carboxyl and hydroxyl groups). ubbcluj.ro Direct analysis is often not feasible, as indicated by predicted spectra which serve only as a theoretical guide. hmdb.ca

To overcome this limitation, derivatization is required to convert the non-volatile rosuvastatin into a more volatile and thermally stable compound. One such approach involves the selective methylation of the carboxylic acid group to form a methyl ester. ubbcluj.ro A method has been developed where rosuvastatin is derivatized directly in plasma using methyl iodide. ubbcluj.ro The resulting rosuvastatin methyl ester can then be analyzed by GC-MS, offering high sensitivity and selectivity. ubbcluj.ro This approach, while more complex due to the extra derivatization step, demonstrates the adaptability of different mass spectrometric platforms for the analysis of rosuvastatin.

Principles of Bioanalytical Method Development and Validation

The development and validation of a robust bioanalytical method are critical for generating reliable data in pharmacokinetic and other studies. The use of a stable isotope-labeled internal standard like Rosuvastatin-13C,d3 (sodium) is integral to this process, addressing many of the challenges associated with analyzing samples from biological sources.

Strategic Sample Preparation Techniques for Complex Biological Matrices

Biological matrices such as plasma, blood, and tissue lysates are inherently complex, containing a multitude of endogenous components that can interfere with the analysis of the target analyte. nih.govnih.gov Therefore, effective sample preparation is a critical first step to remove these interferences and isolate the analyte of interest. Common techniques employed for rosuvastatin analysis include:

Protein Precipitation (PPT): This is a simple and rapid method where a protein precipitant, such as acetonitrile or methanol, is added to the plasma sample. nih.gov This causes the proteins to denature and precipitate out of the solution, leaving the analyte and internal standard in the supernatant, which can then be further processed and injected into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent. jocpr.comnih.gov Solvents like ethyl acetate and methyl tert-butyl ether have been successfully used for the extraction of rosuvastatin. jocpr.comscirp.org This technique can provide a cleaner extract than PPT, but may be more time-consuming.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed into a cartridge to selectively retain the analyte and internal standard from the sample matrix. longdom.orgresearchgate.net Interfering components are washed away, and the analyte and internal standard are then eluted with a suitable solvent. SPE can offer high selectivity and concentration of the analyte, leading to improved sensitivity and reduced matrix effects. longdom.org

The choice of sample preparation technique depends on the specific requirements of the assay, including the desired sensitivity, selectivity, and throughput. Regardless of the method chosen, the co-addition of Rosuvastatin-13C,d3 (sodium) at the beginning of the process is crucial for compensating for any variability or loss of the analyte during extraction.

Addressing Matrix Effects Through Stable Isotope Internal Standardization

Matrix effects are a significant challenge in LC-MS/MS analysis, arising from the co-eluting endogenous components of the biological matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. payeshdarou.irnih.gov The use of a stable isotope-labeled internal standard like Rosuvastatin-13C,d3 (sodium) is the most effective strategy to mitigate these effects. nih.govresearchgate.net

Rosuvastatin-13C,d3 (sodium) is an ideal internal standard because it is chemically identical to rosuvastatin but has a different mass due to the incorporation of heavy isotopes (13C and deuterium). This means it co-elutes with the analyte during chromatography and experiences the same ionization suppression or enhancement in the mass spectrometer's ion source. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, any variations caused by matrix effects are effectively normalized, leading to more accurate and precise results. payeshdarou.ir Studies have demonstrated that methods employing stable isotope-labeled internal standards for rosuvastatin analysis exhibit minimal matrix effects. nih.govpayeshdarou.ir

Calibration Curve Construction and Assessment of Analytical Linearity and Precision

To quantify the concentration of rosuvastatin in unknown samples, a calibration curve is constructed. This is generated by analyzing a series of calibration standards with known concentrations of rosuvastatin, each containing a constant concentration of the Rosuvastatin-13C,d3 (sodium) internal standard. nih.govsaudijournals.com The peak area ratio of rosuvastatin to the internal standard is plotted against the nominal concentration of rosuvastatin. nih.gov

A linear regression analysis is then performed on the data points. A key indicator of a well-behaved assay is a high correlation coefficient (r²), typically greater than 0.99, which demonstrates a strong linear relationship between the concentration and the response over a defined range. scirp.orgpayeshdarou.irnih.gov The precision and accuracy of the method are assessed by analyzing quality control (QC) samples at multiple concentration levels within the calibration range. jocpr.commdpi.com The precision, expressed as the relative standard deviation (RSD), should typically be within ±15% (or ±20% for the lower limit of quantification, LLOQ). longdom.org The accuracy, expressed as the percentage of the nominal concentration, should also be within ±15% (or ±20% for the LLOQ). longdom.org

The following table summarizes typical validation parameters for LC-MS/MS methods for rosuvastatin using a stable isotope-labeled internal standard.

ParameterTypical Acceptance CriteriaReference
Linearity (r²) > 0.99 scirp.orgpayeshdarou.irnih.gov
Precision (RSD) Within ±15% (±20% at LLOQ) longdom.org
Accuracy Within ±15% (±20% at LLOQ) longdom.org

Application in In Vitro Systems for Compound Quantification

Beyond the analysis of plasma and blood samples for pharmacokinetic studies, Rosuvastatin-13C,d3 (sodium) also plays a crucial role as an internal standard in the quantification of rosuvastatin in various in vitro systems. These systems are essential for investigating the mechanisms of drug transport, metabolism, and drug-drug interactions.

For instance, studies investigating the interaction of rosuvastatin with drug transporters like Organic Anion Transporting Polypeptides (OATPs) utilize cell-based assays. asianpubs.orgoup.com In these experiments, cells overexpressing a specific transporter are incubated with rosuvastatin, and the amount of drug taken up by the cells is measured. asianpubs.org Rosuvastatin-13C,d3 (sodium) is added to the cell lysates during the sample preparation process to accurately quantify the intracellular concentration of rosuvastatin using LC-MS/MS. nih.gov This allows researchers to determine the affinity of rosuvastatin for the transporter and to investigate potential inhibition by other compounds. nih.gov

Similarly, in vitro metabolism studies using human liver microsomes or hepatocytes rely on accurate quantification of the parent drug and its metabolites. longdom.org Rosuvastatin-13C,d3 (sodium) can be used as an internal standard to monitor the depletion of rosuvastatin over time, providing valuable data on its metabolic stability.

The use of a stable isotope-labeled internal standard in these in vitro applications is critical for obtaining reliable and reproducible data, as the complex nature of cell lysates and incubation media can also lead to significant matrix effects. asianpubs.org The ability to accurately quantify rosuvastatin in these systems is fundamental to understanding its disposition and potential for drug interactions at a mechanistic level.

Pre Clinical Research Applications: Investigating Rosuvastatin Disposition and Metabolism with Stable Isotope Tracers

Pharmacokinetic Investigations in Animal Models

The use of stable isotope-labeled rosuvastatin (B1679574) has been pivotal in characterizing its pharmacokinetic profile in various pre-clinical animal models, providing a foundational understanding of the drug's behavior in a living organism.

Studies utilizing isotopically labeled rosuvastatin, such as ¹⁴C-rosuvastatin, in rats have been instrumental in defining its ADME characteristics. Following oral administration in Sprague-Dawley rats, the primary route of excretion is through the feces. nih.gov In intact rats, approximately 98.0% of the administered radioactive dose was recovered in the feces and only 0.4% in the urine over 168 hours. nih.gov To further delineate the excretion pathway, studies in bile duct-cannulated rats revealed that a significant portion of the dose, 55.1%, is excreted in the bile within 48 hours, with a mere 0.5% found in the urine. nih.gov The predominant substance found in both bile and feces was the unchanged parent compound, rosuvastatin. nih.gov This indicates that biliary excretion is the principal mechanism of clearance for rosuvastatin in rats. nih.gov

Excretion of Radioactivity Following a Single Oral Dose of ¹⁴C-Rosuvastatin in Rats
Animal ModelExcretion Route% of Dose RecoveredTime Frame (hours)
Intact RatFeces98.0%168
Intact RatUrine0.4%168
Bile Duct-Cannulated RatBile55.1%48
Bile Duct-Cannulated RatUrine0.5%48

A key characteristic of rosuvastatin, elucidated through studies with labeled compounds, is its pronounced and selective distribution to the liver, which is the target organ for its cholesterol-lowering effects. nih.govnih.gov Following intravenous administration of radiolabeled rosuvastatin to rats, the liver demonstrated a significantly higher uptake compared to other tissues. nih.govdoi.orgelsevierpure.comresearchgate.net The initial uptake clearance (CLuptake) in the liver was markedly high, while it was substantially lower in other organs. doi.org For instance, the kidney's uptake clearance was approximately 20% of that in the liver, and for the ileum, it was only about 2%. doi.org Other tissues such as the lung and heart showed uptake clearances of just 1% of the liver's value. doi.org This high degree of liver selectivity was further confirmed by whole-body autoradiography, which visually demonstrated that the concentration of radioactivity in the liver was markedly higher than in other tissues. nih.gov The liver-to-plasma concentration ratios of radioactivity were found to be between 8 and 25 for up to 48 hours after oral administration. nih.gov This selective uptake is attributed to a high-affinity active uptake process in rat hepatocytes. nih.gov

Initial Uptake Clearance (CLuptake) of Radiolabeled Rosuvastatin in Various Rat Tissues
TissueCLuptake (ml/min/g tissue)CLuptake relative to Liver (%)
Liver0.885100%
Kidney0.186~21%
Ileum0.021~2%
Lung0.012~1%
Heart0.010~1%

Pre-clinical studies in rats have explored the pharmacokinetic behavior of rosuvastatin at different dose levels. Following oral administration of ¹⁴C-rosuvastatin at 1, 5, and 25 mg/kg, it was observed that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of radioactivity increased more than proportionally with the increase in dose. nih.gov This suggests that at higher doses, saturation of certain clearance mechanisms, such as biliary excretion or hepatic uptake, may occur, leading to a greater than expected increase in systemic exposure.

While detailed kinetic modeling and compartmental analysis data from pre-clinical studies using Rosuvastatin-13C,d3 (sodium) are not extensively published, the ADME and tissue distribution data gathered through stable isotope tracers are fundamental inputs for such models. The high liver-to-plasma concentration ratios and the primary biliary excretion pathway are critical parameters that would define a multi-compartment pharmacokinetic model for rosuvastatin in animal species. nih.gov These models are essential for simulating drug disposition, predicting tissue concentrations, and scaling pharmacokinetic parameters from animals to humans. The use of isotope-labeled internal standards is also crucial for eliminating matrix effects in bioanalytical methods used to generate the data for these models. ualberta.ca

In Vitro Metabolic Pathway Elucidation

In vitro systems, often complemented by the use of stable isotope-labeled compounds, are critical for identifying the specific metabolic transformations a drug undergoes.

Metabolic profiling studies in animals have shown that rosuvastatin undergoes limited metabolism. fda.gov The parent compound is the predominant drug-related substance found in excreta. fda.gov In species such as the rat and dog, metabolism is considered a minor pathway for the clearance of rosuvastatin. fda.gov The primary metabolic changes that do occur happen on the heptenoic acid side chain, mainly through β-oxidation. fda.gov Another identified metabolic route is the demethylation of the sulfonamide group. fda.gov Two specific metabolites that have been identified are N-desmethyl rosuvastatin and rosuvastatin-5S-lactone. nih.govpharmgkb.orgresearchgate.net Of these, only N-desmethyl rosuvastatin has shown some, albeit significantly weaker, inhibitory activity against the HMG-CoA reductase enzyme compared to the parent rosuvastatin. fda.gov Metabolic profiling also indicated that rosuvastatin is not significantly metabolized by cytochrome P450 enzymes. nih.gov

Assessment of Enzyme-Mediated Metabolism

Rosuvastatin undergoes limited metabolism, with approximately 10% of a dose being converted to metabolites. clinpgx.org The primary metabolic pathways involve N-desmethylation and lactonization. clinpgx.org Stable isotope tracers like Rosuvastatin-13C,d3 are instrumental in characterizing these enzymatic processes in preclinical in vitro and in vivo models.

In in vitro systems such as rat or dog liver microsomes and hepatocytes, incubating the stable isotope-labeled compound allows researchers to track the formation of metabolites over time. nih.gov By using high-resolution mass spectrometry, the heavier isotope-labeled metabolites can be clearly distinguished from the endogenous background, enabling precise kinetic analysis.

N-desmethyl rosuvastatin: This metabolite is formed primarily by the cytochrome P450 enzyme CYP2C9. clinpgx.orgnih.gov Studies using Rosuvastatin-13C,d3 in liver microsomes can confirm the specific involvement of this enzyme by observing the formation of the corresponding labeled N-desmethyl metabolite. The parent drug is responsible for about 90% of the plasma HMG-CoA inhibitor activity, while the N-desmethyl metabolite is less potent. nih.gov

Rosuvastatin-5S-lactone: This is another key metabolite. clinpgx.org The formation of this lactone from the parent carboxylic acid is a reversible, pH-dependent intramolecular esterification. researchgate.netchemicalpapers.com While this can occur non-enzymatically, studies suggest that the process can be facilitated via a glucuronide intermediate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). clinpgx.orgstackexchange.com Using Rosuvastatin-13C,d3 in preclinical models helps to trace the conversion pathway and determine the rates of formation and reversion under various physiological conditions.

The use of a stable isotope tracer is critical for differentiating the administered drug and its metabolites from any pre-existing endogenous compounds, thereby ensuring accurate quantification and metabolic pathway elucidation. nih.goveurisotop.com

Mechanistic Studies on Drug-Transporter Interactions

The disposition of rosuvastatin is predominantly governed by a complex interplay of uptake and efflux transporters located in the liver, intestine, and kidneys. nih.gov Rosuvastatin-13C,d3 is an ideal tool for conducting mechanistic studies in preclinical models to determine the specific transporters involved and their kinetic parameters.

Hepatic uptake is a critical step in the clearance of rosuvastatin and is primarily mediated by OATP1B1 and, to a lesser extent, OATP1B3. nih.gov Preclinical studies utilize various in vitro models, such as HEK293 cells transfected to express specific transporters, to characterize these interactions.

By incubating these cells with Rosuvastatin-13C,d3, researchers can directly measure the rate of uptake mediated by a single transporter. Concentration-dependent uptake studies allow for the determination of key kinetic parameters. For instance, the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal transport velocity, can be precisely calculated. These studies have established that various members of the OATP family transport rosuvastatin with differing affinities. researchgate.net

Table 1: Rosuvastatin Uptake Transporter Affinities (Preclinical Data)

Transporter Model System Km (μM)
OATP1A2 Transfected Cells 2.6
OATP2B1 Transfected Cells 2.4
OATP1B1 Transfected Cells 4.0 - 7.3
OATP1B3 Transfected Cells 9.8

Data sourced from in vitro studies using transfected cell lines expressing specific human OATP transporters. researchgate.net

BCRP (ABCG2) is a key efflux transporter that plays a significant role in the disposition of rosuvastatin by limiting its intestinal absorption and mediating its biliary excretion. solvobiotech.combohrium.com Preclinical investigations into BCRP function often employ polarized cell monolayer models, such as Caco-2 or MDCK cells, which mimic the intestinal barrier.

In these systems, Rosuvastatin-13C,d3 is added to either the apical (lumenal) or basolateral (blood) side of the monolayer. The rate of its transport to the opposing chamber is then measured. A higher rate of transport in the basolateral-to-apical direction compared to the apical-to-basolateral direction is indicative of active efflux. Such studies have confirmed that rosuvastatin is a substrate for BCRP. By measuring transport rates at various concentrations, kinetic parameters can be determined. For example, studies in Caco-2 cells have shown that the efflux of rosuvastatin is a saturable process, with an apparent Km of 98 ± 33 μM and a Vmax of 137 ± 21 pmol/cm²/min. researchgate.net

Renal excretion, specifically active tubular secretion, contributes to the clearance of rosuvastatin. nih.gov The organic anion transporter OAT3, located on the basolateral membrane of renal proximal tubule cells, is involved in the uptake of rosuvastatin from the blood into the kidney. researchgate.net

Preclinical evidence for this interaction comes from studies using Xenopus oocytes expressing human OAT3. nih.gov In these experiments, oocytes injected with OAT3 genetic material show significantly higher uptake of labeled rosuvastatin compared to control oocytes. Such experiments have determined the apparent Km for hOAT3-mediated rosuvastatin uptake to be 7.4 μM. researchgate.net Further studies in rat kidney slices, where rosuvastatin uptake was abolished by an OAT3-specific inhibitor, confirmed that this transporter is responsible for the majority of rosuvastatin uptake in the rat kidney. nih.gov The use of Rosuvastatin-13C,d3 in these assays allows for unambiguous detection and quantification of the transported drug.

Pharmacometabolomics and Predictive Biomarkers in Pre-clinical Settings

Pharmacometabolomics is an emerging field that aims to link changes in endogenous metabolite profiles to drug exposure and response, with the goal of identifying predictive biomarkers. mdpi.com In preclinical settings, this involves administering a drug to animal models (e.g., rats, mice) and analyzing the subsequent changes in the metabolome of biofluids and tissues. nih.gov

The use of a stable isotope tracer like Rosuvastatin-13C,d3 is particularly powerful in preclinical pharmacometabolomic studies. frontiersin.org After administering the labeled drug to a rat model, its pharmacokinetic parameters (AUC, Cmax, etc.) can be precisely measured. Simultaneously, untargeted metabolomic analysis of plasma, urine, or liver tissue samples can be performed using mass spectrometry.

This approach allows researchers to build a correlational model between the drug's pharmacokinetic profile and fluctuations in endogenous metabolites. For instance, since statins affect cholesterol synthesis and lipid metabolism, significant changes would be expected in the profiles of bile acids, fatty acids, and various lipoprotein components. mdpi.com A preclinical study might reveal that in rats exhibiting higher exposure to Rosuvastatin-13C,d3, there are corresponding significant alterations in specific bile acids or amino acid degradation pathways. nih.gov These correlations can help identify potential non-invasive biomarkers that, in future clinical applications, could predict an individual's drug exposure or risk of adverse effects. This methodology helps to understand the broader biochemical impact of the drug beyond its primary pharmacological target. mdpi.com

Utilization of Labeled Tracers for Biomarker Discovery in Pre-clinical Models

The application of stable isotope-labeled compounds, such as Rosuvastatin-13C,d3 (sodium), in conjunction with advanced analytical techniques like mass spectrometry, represents a powerful strategy for biomarker discovery in pre-clinical research. This approach allows for the precise tracing of the metabolic fate of rosuvastatin and its influence on endogenous metabolic pathways, thereby uncovering potential biomarkers associated with its therapeutic effects and disposition.

In pre-clinical models, the administration of Rosuvastatin-13C,d3 enables researchers to distinguish the drug and its metabolites from their endogenous, unlabeled counterparts. This is particularly valuable in metabolomics studies, where the goal is to obtain a comprehensive profile of small-molecule metabolites in a biological system. By tracking the isotopic signature of Rosuvastatin-13C,d3, scientists can elucidate the drug's metabolic pathways and identify downstream metabolites that are modulated by its action.

One of the key applications of this methodology is in the identification of biomarkers that can predict therapeutic response or provide insights into the mechanisms of action of rosuvastatin. For instance, by analyzing tissue and biofluid samples from animal models treated with Rosuvastatin-13C,d3, researchers can identify changes in the metabolome that correlate with desired pharmacological outcomes, such as reduced cholesterol levels or anti-inflammatory effects.

A hypothetical pre-clinical study might involve the administration of Rosuvastatin-13C,d3 to a rodent model of hyperlipidemia. Subsequent analysis of plasma and liver tissue using liquid chromatography-mass spectrometry (LC-MS) would aim to identify metabolites whose levels are significantly altered following treatment. The use of the stable isotope label would facilitate the differentiation of drug-derived metabolites from endogenous molecules, thus improving the accuracy of biomarker identification.

While specific studies utilizing Rosuvastatin-13C,d3 for biomarker discovery in pre-clinical models are not extensively detailed in publicly available literature, the principles of this approach are well-established. For example, pharmacometabolomic studies on lipid-lowering therapies in humans have revealed that rosuvastatin administration can lead to significant decreases in the levels of L-carnitine, diacylglycerol, and acylcarnitines. These findings suggest that rosuvastatin may impact mitochondrial fatty acid oxidation, and these metabolites could serve as potential biomarkers of its metabolic effects.

The table below illustrates the types of potential biomarkers that could be investigated in a pre-clinical setting using a stable isotope-labeled tracer like Rosuvastatin-13C,d3, based on existing knowledge of statin pharmacology.

Potential Biomarker Class Specific Examples Biological Relevance Potential Application in Pre-clinical Models with Rosuvastatin-13C,d3
Lipid Metabolism Mevalonate pathway intermediatesDirect targets of HMG-CoA reductase inhibitionTo assess the direct pharmacological effect of rosuvastatin on cholesterol synthesis.
Fatty acids and acylcarnitinesIndicators of beta-oxidation and lipid metabolismTo investigate the downstream effects of rosuvastatin on fatty acid metabolism.
Inflammation C-reactive protein (CRP)A well-known marker of inflammationTo evaluate the anti-inflammatory properties of rosuvastatin in animal models of atherosclerosis.
Bile Acid Metabolism Cholic acid, Chenodeoxycholic acidRelated to cholesterol catabolismTo study the influence of rosuvastatin on bile acid synthesis and homeostasis.

The insights gained from such pre-clinical biomarker discovery studies using Rosuvastatin-13C,d3 are invaluable for the translational development of new therapies. They can aid in the selection of patient populations most likely to respond to treatment, the identification of novel therapeutic targets, and the development of companion diagnostics.

Rosuvastatin 13c,d3 Sodium in Impurity Profiling and Reference Standard Applications

Development of Analytical Methods for Rosuvastatin (B1679574) Impurities Using Labeled Standards

The development of robust and sensitive analytical methods is fundamental to identifying and quantifying impurities in active pharmaceutical ingredients (APIs) and finished drug products. nih.gov Techniques such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS), are the methods of choice for separating and detecting rosuvastatin and its structurally similar impurities. nih.govscielo.br

The use of a stable isotopically labeled internal standard like Rosuvastatin-13C,d3 (sodium) is central to the development of the most reliable quantitative methods, particularly those using LC-MS. This approach, known as isotope dilution mass spectrometry, is considered a gold-standard technique for quantification. Rosuvastatin-13C,d3 (sodium) is an ideal internal standard because it is chemically identical to the unlabeled rosuvastatin, meaning it co-elutes chromatographically and exhibits the same ionization behavior in the mass spectrometer's source. However, it is distinguishable by its higher mass due to the incorporation of one Carbon-13 and three deuterium (B1214612) atoms. medchemexpress.com

This distinction allows Rosuvastatin-13C,d3 (sodium) to compensate for variations that can occur during sample preparation and analysis. Any loss of analyte during extraction, or fluctuations in instrument response (ion suppression or enhancement), will affect the labeled standard and the unlabeled analyte equally. By measuring the ratio of the analyte's signal to the known concentration of the internal standard, a highly accurate and precise quantification of impurities can be achieved, which is often challenging with external calibration methods alone. nih.gov

During method development, various parameters are optimized to ensure the baseline separation of all known rosuvastatin impurities from the main API peak. nih.gov The validation of such methods, following guidelines from the International Council for Harmonisation (ICH), involves demonstrating specificity, linearity, accuracy, precision, and robustness. scielo.br The inclusion of Rosuvastatin-13C,d3 (sodium) significantly strengthens the validation by providing a constant reference throughout the analytical run.

Table 1: Illustrative Validation Parameters for an LC-MS/MS Method for Rosuvastatin Impurity A Using Rosuvastatin-13C,d3 (sodium) as an Internal Standard

ParameterResultAcceptance Criteria (as per ICH)
Linearity (r²) 0.9995≥ 0.99
Range 0.05% - 0.25% of nominal concentrationDefined by linearity
Accuracy (% Recovery) 98.5% - 101.2%80% - 120%
Precision (% RSD)
- Repeatability< 1.5%< 5%
- Intermediate Precision< 2.0%< 10%
Limit of Quantification (LOQ) 0.05%S/N ratio ≥ 10
Limit of Detection (LOD) 0.015%S/N ratio ≥ 3
Specificity No interference at the retention time of the analyte and ISPeak purity > 99%

Role in Quality Control and Assurance for Pharmaceutical Development

In the highly regulated environment of pharmaceutical manufacturing, quality control (QC) and quality assurance (QA) are paramount. These systems ensure that every batch of a drug product meets the required standards of purity, potency, and quality. chemicea.com Rosuvastatin-13C,d3 (sodium), as a certified reference material, plays a crucial role in the QC laboratory.

Its primary function is to serve as an internal standard in the routine analysis of rosuvastatin batches for the presence of impurities. By incorporating a precise amount of Rosuvastatin-13C,d3 (sodium) into each sample, QC analysts can confidently quantify any detected impurities against the strict limits set by pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). scribd.com These pharmacopoeias list specific known impurities of rosuvastatin and set thresholds for both specified and unspecified impurities. scribd.com

Table 2: Example of Impurity Limits for Rosuvastatin and the Role of Labeled Standards in QC Testing

Impurity NamePharmacopoeial Limit (Illustrative)QC Application using Rosuvastatin-13C,d3 (sodium)
Rosuvastatin Impurity ANot more than 0.2%Accurate quantification in routine batch release testing.
Rosuvastatin Impurity CNot more than 0.6%Used as internal standard to ensure precision in stability studies.
Unspecified ImpuritiesNot more than 0.10% eachHelps achieve low detection limits required for trace impurity analysis.
Total Impurities Not more than 1.2% Ensures the accuracy of the sum of all quantified impurities.

Establishment of Traceability and Reference Standards for Related Substances

Traceability is a key concept in analytical chemistry, ensuring that the result of a measurement can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons. In pharmaceutical analysis, this is achieved through the use of certified reference materials (CRMs).

Rosuvastatin-13C,d3 (sodium), when produced and certified under stringent guidelines (e.g., ISO 17034), serves as a high-quality reference standard. It is used to establish the traceability of in-house working standards and methods. The purity and concentration of this isotopically labeled standard are meticulously characterized, providing a reliable benchmark for the quantification of rosuvastatin's related substances.

Furthermore, during the characterization of new or unknown impurities discovered during forced degradation studies or stability testing, Rosuvastatin-13C,d3 (sodium) can be used as a reference point. tsijournals.com While the unknown impurity will have a different mass, the labeled standard helps to confirm the retention time and mass spectral behavior of the core rosuvastatin molecule, aiding in the structural elucidation of the new compound. Once an impurity is identified and synthesized, Rosuvastatin-13C,d3 (sodium) can then be used as the internal standard for its precise quantification in future QC tests. This establishes a traceable and scientifically sound method for the control of all related substances throughout the lifecycle of the rosuvastatin drug product.

Q & A

Basic Research Questions

Q. What validated analytical techniques are suitable for quantifying Rosuvastatin-13C,d3^{13}\text{C,d}_3 (sodium) in pharmaceutical formulations?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely validated for quantifying rosuvastatin and its isotopologues. For example, methods using C18 columns with mobile phases of acetonitrile/0.1% phosphoric acid (65:35) achieve baseline separation of rosuvastatin from co-formulated drugs like ezetimibe or amlodipine . Stability-indicating methods incorporating photodiode array (PDA) detection can distinguish degradation products under stress conditions (e.g., acidic/oxidative environments) .

Q. Which spectroscopic or chromatographic methods are optimal for characterizing degradation products of Rosuvastatin-13C,d3^{13}\text{C,d}_3 (sodium)?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred for structural elucidation of degradation products. For example, collision-induced dissociation (CID) can fragment rosuvastatin’s pyrimidine core (m/z 482 → 258) to confirm isotopic labeling integrity and degradation pathways . High-resolution mass spectrometry (HRMS) further distinguishes isotopic clusters from unlabeled impurities .

Advanced Research Questions

Q. How can researchers validate the isotopic purity of Rosuvastatin-13C,d3^{13}\text{C,d}_3 (sodium) during synthesis and storage?

  • Methodological Answer : Isotopic purity is assessed via 13C^{13}\text{C}-NMR and deuterium exchange studies. For 13C^{13}\text{C}, integration of labeled peaks (e.g., C-13 in the fluorophenyl group) against natural abundance 12C^{12}\text{C} signals confirms ≥99% isotopic enrichment. Deuterium retention is monitored using LC-MS/MS in H/D exchange experiments under accelerated storage conditions (40°C/75% RH), with deuterium loss quantified via mass shift analysis .

Q. What experimental strategies minimize matrix effects when quantifying Rosuvastatin-13C,d3^{13}\text{C,d}_3 (sodium) in biological fluids?

  • Methodological Answer : Matrix effects in plasma/serum are mitigated using isotope dilution with 13C,d3^{13}\text{C,d}_3-labeled internal standards. Automated solid-phase extraction (SPE) with Oasis HLB cartridges reduces phospholipid interference, achieving >85% recovery . Method validation should include post-column infusion studies to identify ion suppression zones and optimize chromatographic separation .

Q. How do researchers resolve discrepancies in pharmacokinetic data for Rosuvastatin-13C,d3^{13}\text{C,d}_3 (sodium) across different biological matrices?

  • Methodological Answer : Cross-matrix validation using incurred sample reanalysis (ISR) ensures consistency. For instance, plasma-to-tissue ratios in rodent models are calibrated against LC-MS/MS data normalized to tissue weight and homogenization efficiency. Discrepancies due to protein binding are addressed via equilibrium dialysis or ultrafiltration .

Q. What protocols ensure reproducibility in metabolic pathway studies using Rosuvastatin-13C,d3^{13}\text{C,d}_3 (sodium)?

  • Methodological Answer : Stable isotope tracer studies in hepatocyte models require pulse-chase experiments with LC-HRMS to track 13C^{13}\text{C}-incorporation into metabolites like rosuvastatin lactone. Kinetic parameters (e.g., VmaxV_{\text{max}}, KmK_m) are derived using Michaelis-Menten models, with isotopic interference corrected via parallel reaction monitoring (PRM) .

Method Validation & Data Analysis

Q. How should researchers design stability-indicating methods for Rosuvastatin-13C,d3^{13}\text{C,d}_3 (sodium) under ICH guidelines?

  • Methodological Answer : Forced degradation studies under ICH Q1A(R2) conditions (e.g., 0.1N HCl, 3% H2_2O2_2, UV light) identify degradation products. Method specificity is validated via peak purity tests (PDA) and mass balance ≥98%. Accelerated stability data (25°C/60% RH) are analyzed using Arrhenius plots to predict shelf-life .

Q. What statistical approaches are recommended for analyzing inter-laboratory variability in Rosuvastatin-13C,d3^{13}\text{C,d}_3 (sodium) assay data?

  • Methodological Answer : Hierarchical linear modeling (HLM) accounts for nested variability (e.g., analyst, equipment). Bland-Altman plots and concordance correlation coefficients (CCC) quantify agreement between labs. Outliers are investigated via z-score analysis of inter-day precision (RSD ≤2%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.